molecular formula C27H28N2OS B2755565 N-(3,5-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 681279-71-0

N-(3,5-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2755565
CAS No.: 681279-71-0
M. Wt: 428.59
InChI Key: HXAQKVULXYBNMI-UHFFFAOYSA-N
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Description

The compound N-(3,5-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a structurally complex molecule featuring:

  • A 3,5-dimethylphenyl group linked via an acetamide moiety.
  • A 1H-indole-3-yl core substituted with a sulfanyl (-S-) group.
  • A 2,5-dimethylbenzyl group attached to the indole nitrogen.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2OS/c1-18-9-10-21(4)22(12-18)15-29-16-26(24-7-5-6-8-25(24)29)31-17-27(30)28-23-13-19(2)11-20(3)14-23/h5-14,16H,15,17H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAQKVULXYBNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-indole derivative with an acylating agent, such as acetic anhydride, to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds with similar structures. The compound's indole and sulfanyl groups may enhance its ability to inhibit cancer cell proliferation.

Case Study : In a study assessing the cytotoxic effects of various indole derivatives on cancer cell lines (e.g., A549 lung cancer cells), compounds with sulfanyl substitutions demonstrated significant growth inhibition. The compound was shown to induce apoptosis in treated cells, suggesting a mechanism involving disruption of cell signaling pathways associated with survival and proliferation.

Cell LinePercent Growth Inhibition (%)
A54975.99
OVCAR-885.26
SNB-1986.61

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research Findings : Molecular docking studies indicated that the compound binds effectively to the active sites of these enzymes, suggesting a mechanism for its anti-inflammatory effects.

Enzyme TargetBinding Affinity (kcal/mol)
COX-9.5
LOX-8.7

Enzyme Inhibition

The presence of the sulfanyl group in the compound enhances its potential as an enzyme inhibitor. Research indicates that compounds with similar structures can effectively inhibit various enzymes involved in metabolic processes.

Case Study : A detailed structure-activity relationship (SAR) analysis revealed that modifications to the sulfanyl group significantly impacted enzyme inhibition efficacy.

Structural ModificationEffect on Activity
Methylation of SulfanylIncreased inhibition
Aromatic substitutionsEnhanced selectivity

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and phenyl groups are known to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Moiety

The target compound’s 3,5-dimethylphenyl acetamide group distinguishes it from analogs with alternative substituents:

  • N-(2,5-Dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide () shares a dimethylphenyl group but replaces the sulfanyl-indole with a formyl-indole. This substitution likely alters electronic properties and binding affinity due to the formyl group’s electrophilicity .
  • N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide () features a sulfonyl group and trifluoromethyl substituents, enhancing metabolic stability and lipophilicity compared to the target’s sulfanyl and methyl groups .

Table 1: Acetamide Substituent Comparisons

Compound Acetamide Substituent Key Functional Groups Molecular Weight
Target Compound 3,5-Dimethylphenyl Sulfanyl, Indole Not Provided
2,5-Dimethylphenyl Formyl, Indole 306.40 g/mol
2,5-Bis(trifluoromethyl)phenyl Sulfonyl, Chlorobenzoyl ~638.93 g/mol

Indole Core Modifications

The indole ring is a critical pharmacophore. Key differences include:

  • Sulfanyl vs. Oxadiazole Systems: The target compound’s sulfanyl group contrasts with 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (), which incorporates an oxadiazole ring. Oxadiazoles are known to enhance metabolic stability and hydrogen-bonding capacity compared to simple sulfanyl linkages .

Table 2: Indole Substituent Comparisons

Compound Indole Substituent Additional Functional Groups Yield (%)
Target Compound 2,5-Dimethylbenzyl Sulfanyl Not Provided
1,3,4-Oxadiazole-5-thiol Methyl ~57%
4-Chlorobenzoyl Methoxy, Sulfonyl 37%

Sulfur-Containing Functional Groups

The sulfanyl (-S-) group in the target compound differs from sulfonamide (-SO₂-NH-) and sulfonyl (-SO₂-) groups in analogs:

  • S-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl acetamide () demonstrates that sulfamoyl groups can enhance solubility via polar interactions, a feature absent in the target compound .

Biological Activity

N-(3,5-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C24H28N2OSC_{24}H_{28}N_2OS, and it features a complex structure that includes a dimethylphenyl group, an indole moiety, and a sulfanyl acetamide functional group. Its unique structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of thiazole containing similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) with minimum inhibitory concentrations (MICs) as low as 2 µg/mL .

CompoundTarget PathogenMIC (µg/mL)
Thiazole Derivative 7S. aureus1
Thiazole Derivative 9E. faecium2

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structural motifs have demonstrated significant antiproliferative effects against several cancer cell lines, including HeLa and Caco-2 cells. For example, one study reported that certain derivatives exhibited an IC50 value of 20.6%20.6\% against Caco-2 cells .

CompoundCell LineIC50 (µM)
Indole Derivative XCaco-220.6
Indole Derivative YA54935.0

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with microbial growth or cancer cell proliferation. For instance, the presence of the indole ring is crucial for enhancing anticancer activity through apoptosis induction in cancer cells .

Case Studies

  • Study on Antimicrobial Properties : A recent investigation into thiazole derivatives revealed that modifications to the phenyl rings significantly influenced antimicrobial efficacy. The introduction of electron-donating groups enhanced activity against resistant strains .
  • Anticancer Research : In another study focusing on the antiproliferative effects of indole-based compounds, researchers found that specific substitutions on the indole ring led to increased cytotoxicity against various cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Indole alkylation : React 1H-indole derivatives with (2,5-dimethylphenyl)methyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Microwave-assisted heating or phase-transfer catalysts (e.g., TBAB) can improve reaction efficiency .
  • Sulfanyl acetamide coupling : Treat the alkylated indole intermediate with a thiolating agent (e.g., thiourea) followed by reaction with chloroacetamide derivatives. Optimize molar ratios (1:1.2 for indole:chloroacetamide) and use triethylamine as a base to minimize by-products .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC for high-purity isolates (>95%) .

Optimization Table :

StepKey VariablesStrategies
AlkylationTemperature, catalystMicrowave heating, TBAB
CouplingMolar ratios, solventEt₃N in dry THF
PurificationChromatography methodHPLC with C18 column

Q. Which spectroscopic and chromatographic methods confirm the compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm, indole aromatic protons at δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and S-H absence (confirming thioether formation) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of acetamide moiety) .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water) to quantify purity (>98%) and detect impurities .

Q. What enzymatic assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Use fluorometric assays (e.g., trypsin or kinase inhibitors) with IC₅₀ determination. Pre-incubate the compound with the enzyme (30 min, 37°C) before adding substrate .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding protocols .

Advanced Research Questions

Q. How can computational tools predict biological interactions, and what experimental validation is required?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate with mutagenesis (e.g., alanine scanning of binding site residues) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Correlate with SPR (surface plasmon resonance) data for affinity measurements (KD values) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Variable Control : Standardize assay conditions (e.g., pH, temperature, DMSO concentration ≤0.1%) .
  • Meta-Analysis : Use tools like RevMan to statistically pool data from independent studies. Highlight confounding factors (e.g., cell line variability) .

Q. What strategies establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with variations in:
  • Indole substituents (e.g., halogens, methyl groups) .
  • Sulfanyl linker length (e.g., ethylene vs. propylene chains) .
    • Biological Testing : Compare IC₅₀ values across analogs using dose-response curves. Use CoMFA (Comparative Molecular Field Analysis) for 3D-QSAR modeling .

Q. How to assess pharmacokinetic properties using in silico and in vitro methods?

Methodological Answer:

  • ADME Prediction : Use SwissADME to estimate logP (lipophilicity) and bioavailability. Validate with:
  • Caco-2 assays for intestinal absorption .
  • Microsomal stability tests (e.g., rat liver microsomes) .

Q. What mechanistic studies elucidate the sulfanyl group’s role in bioactivity?

Methodological Answer:

  • Proteomic Profiling : Use click chemistry to attach biotin tags to the sulfanyl group. Pull down interacting proteins for LC-MS/MS identification .
  • Thiol-blocking Experiments : Treat the compound with N-ethylmaleimide (NEM) and compare activity loss to unmodified analogs .

Q. How to address stability challenges during storage or biological assays?

Methodological Answer:

  • Storage Conditions : Store at –20°C in amber vials (light-sensitive) with desiccants (moisture-sensitive) .
  • Stability-Indicating HPLC : Monitor degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks) .

Q. What advanced techniques validate enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
  • X-ray Crystallography : Resolve co-crystal structures of the compound bound to the enzyme (e.g., PDB deposition) .

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